Methyl 8-(2-furyl)octanoate

Description

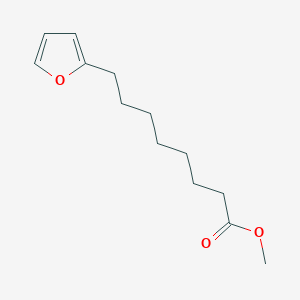

Structure

3D Structure

Properties

CAS No. |

38199-50-7 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

methyl 8-(furan-2-yl)octanoate |

InChI |

InChI=1S/C13H20O3/c1-15-13(14)10-6-4-2-3-5-8-12-9-7-11-16-12/h7,9,11H,2-6,8,10H2,1H3 |

InChI Key |

BEDHFJANVUDDFI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCC1=CC=CO1 |

Origin of Product |

United States |

Occurrence and Biogeochemical Pathways of Methyl 8 2 Furyl Octanoate

Natural Occurrence in Biological Systems

Methyl 8-(2-furyl)octanoate has been identified as a metabolite in certain plant species, often as part of broader analyses of plant lipid profiles and metabolic responses to environmental stressors. Its presence points to specific biochemical pathways within these organisms.

One study focusing on plant metabolomics detected this compound in the roots of an unspecified plant, highlighting its role as a naturally occurring compound within the plant's metabolic framework. boku.ac.at Further research involving the aquatic plant Hydrilla verticillata identified this compound as a newly synthesized compound during the process of phenol (B47542) phytoremediation. ntu.ac.uk In this context, its appearance was linked to the biotransformation of phenol, where certain existing aromatic and furanone compounds were degraded, and new compounds, including this compound, were formed. ntu.ac.uk This suggests that its synthesis can be induced as a metabolic response to chemical exposure. ntu.ac.uk

Table 1: Detection of this compound in Plant Systems

| Plant Species | Sample Type | Context of Detection | Reference |

|---|---|---|---|

| Unspecified | Root | General metabolomics study | boku.ac.at |

While direct detection of this compound in microbes is not prominently documented, closely related furan (B31954) fatty acids (FuFA) are significant components of the lipid profiles of certain bacteria, particularly Dehalococcoides species. asm.orgmicrobiologyresearch.org These bacteria are notable for their ability to respire chlorinated solvents. microbiologyresearch.org

Research has identified several furan fatty acids, such as 8-(5-hexyl-2-furyl)-octanoate and 9-(5-pentyl-2-furyl)-nonanoate, in the phospholipid fatty acids (PLFA) of Dehalococcoides strains FL2 and BAV1. asm.orgresearchgate.net The presence of these furan-containing lipids is unusual, especially in anaerobic bacteria, and they are considered potential lipid biomarkers. asm.org It is hypothesized that these furan fatty acids may play a protective role against free radicals, compensating for oxidative stress. asm.org The detection of these compounds is significant as furan fatty acids have been found at low levels in various organisms, including plants, fungi, and other bacteria. asm.org

The analysis of different Dehalococcoides isolates has shown variations in their furan fatty acid content, with strains FL2, BAV1, and GT containing these compounds, while they were absent in strains 195T and CBDB1. microbiologyresearch.org This variability suggests that the synthesis or incorporation of these lipids may be strain-specific or dependent on culture conditions. asm.orgmicrobiologyresearch.org

Table 2: Furan Fatty Acid (FuFA) Derivatives Detected in Dehalococcoides Strains

| Compound | Dehalococcoides Strain(s) | Significance | Reference(s) |

|---|---|---|---|

| 8-(5-hexyl-2-furyl)-octanoate (Fu18:2ω7) | FL2, BAV1, GT | Potential lipid biomarker; possible protection against free radicals. | asm.orgmicrobiologyresearch.orgresearchgate.net |

| 9-(5-pentyl-2-furyl)-nonanoate (Fu18:2ω6) | FL2, BAV1, GT | First-time report in bacterial phospholipids; potential biomarker. | asm.orgmicrobiologyresearch.org |

| 8-(5-pentyl-2-furyl)-octanoate (Fu17:2ω6) | FL2, BAV1 | First-time report in bacterial phospholipids. | asm.org |

Formation Mechanisms in Biological and Environmental Systems

The formation of the furan ring in compounds like this compound is widely attributed to the oxidation of polyunsaturated fatty acids (PUFAs). researchgate.net This process is a key pathway for the generation of various furan derivatives in both biological and food systems. acs.orgsciopen.com

The mechanism begins with the oxidation of PUFAs such as linoleic acid and linolenic acid, which leads to the formation of unstable lipid hydroperoxides. researchgate.netwur.nl These hydroperoxides can then decompose, a process often catalyzed by factors like heat or metal ions, to form a variety of secondary oxidation products. wur.nl The specific pathway leading to furan fatty acids involves the cyclization of these oxidized fatty acid chains. wikipedia.org For instance, furan formation can proceed through the degradation of hydroperoxides to intermediate aldehydes, which then undergo further reactions. researchgate.net

Studies on fish oil, which is rich in PUFAs, show that furan fatty acids are naturally present and participate in oxidation reactions. nih.gov Their degradation during oxidation suggests they are actively involved in these chemical processes and can even act as radical scavengers. wikipedia.orgnih.gov It is believed that in biological systems like plants and algae, furan fatty acids are biosynthesized from PUFAs to serve as a defense against free radicals generated by environmental factors such as sunlight. wikipedia.org

Table 3: General Pathway of Furan Fatty Acid Formation from Lipid Oxidation

| Stage | Description | Key Precursors/Intermediates | Reference(s) |

|---|---|---|---|

| Initiation | Oxidation of polyunsaturated fatty acids. | Linoleic acid, Linolenic acid | researchgate.netwur.nl |

| Propagation | Formation of unstable hydroperoxides. | Lipid hydroperoxides (e.g., 9-hydroperoxy-10,12-octadecadienoic acid) | wur.nlnist.gov |

| Decomposition & Cyclization | Degradation of hydroperoxides and subsequent cyclization to form the furan ring structure. | Aldehydes, Dioxoenoic fatty acids | researchgate.netwikipedia.org |

| Final Product | Formation of furan fatty acids and their esters. | Furan fatty acids (e.g., this compound) | wikipedia.org |

The synthesis of this compound has been observed as a direct result of biotransformation during phytoremediation. Phytoremediation is a process where plants are used to clean up contaminated environments. ntu.ac.uk

In a study investigating the ability of the aquatic plant Hydrilla verticillata to remediate phenol-contaminated water, gas chromatography-mass spectrometry (GC-MS) analysis revealed significant changes in the plant's endogenous organic compounds. ntu.ac.uk While several compounds containing benzene (B151609) rings and furanone structures were degraded by the plant, three new compounds were synthesized, one of which was this compound. ntu.ac.uk

The researchers proposed a potential pathway for its formation, suggesting it may derive from the transformation of another detected compound, tetrahydro-4,4,7-trimethyl-2(4H)-benzofuranone. The proposed mechanism involves the reduction of a carbonyl group, dehydration to form double bonds in the furan ring, and subsequent cleavage of the associated benzene ring structure to yield the final octanoate (B1194180) chain. ntu.ac.uk This finding demonstrates that complex organic pollutants can be broken down and re-synthesized into new metabolites like this compound by plants. ntu.ac.uk

Table 4: Compound Changes in Hydrilla verticillata During Phenol Phytoremediation

| Observation | Compound(s) / Compound Class | Significance | Reference |

|---|---|---|---|

| Degraded | Aromatic ketones, Furanones (e.g., tetrahydro-4,4,7-trimethyl-2(4H)-benzofuranone), Aliphatic dicarboxylic acids | Selective degradation of existing compounds in response to phenol stress. | ntu.ac.uk |

| Newly Synthesized | this compound, 10-oxo-decanoic acid, Methyl 10-oxo-8-decenoate | Formation of new metabolites as part of the biotransformation process. | ntu.ac.uk |

Synthetic Strategies and Derivatization Chemistry of Methyl 8 2 Furyl Octanoate

Chemical Synthesis Methodologies

Chemical synthesis provides direct and versatile routes to furan (B31954) fatty acids, often relying on the construction of the furan ring from acyclic precursors or the modification of existing furan compounds.

Thermal and acid-catalyzed methods are effective for constructing the furan ring from suitably functionalized fatty acid precursors. These methods typically involve intramolecular cyclization and dehydration reactions.

One demonstrated thermal approach involves the conversion of a dihydroxy monoenoic fatty acid into a furan fatty acid. google.com Specifically, 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), when subjected to heat treatment, can be converted into 7,10-epoxy-octadeca-7,9-dienoic acid (7,10-EODA), a novel furan fatty acid. google.com This process relies on a single heat treatment step without the need for a chemical catalyst, representing a straightforward conversion method. google.com The efficiency of this conversion is dependent on both temperature and reaction time, with optimal yields achieved under specific conditions. google.com

| Parameter | Condition | Outcome | Source |

| Precursor | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | - | google.com |

| Method | Heat Treatment in Hexane | - | google.com |

| Temperature | 30-150 °C (Optimal: 85-95 °C) | High production rate of 7,10-EODA | google.com |

| Duration | 1-150 hours (Optimal: 36-96 hours) | Peak formation of 7,10-EODA | google.com |

Acid catalysis offers another powerful route for furan ring synthesis, particularly from epoxidized fatty esters. Research has shown that furan fatty acid alkyl esters (FFE), including a mixture of alkyl 8-(5-hexyl-2-furyl) octanoate (B1194180) and alkyl 9-(5-pentyl-2-furyl)nonanoate, can be formed through the acid-catalyzed rearrangement of epoxidized linoleates. researchgate.net This reaction proceeds in the presence of various alcohols and is effectively catalyzed by Brønsted acids like sulfuric acid or solid acid catalysts such as Amberlyst 15. The formation of the furan ring is believed to occur via the ring-opening of diepoxide precursors followed by intramolecular cyclization. researchgate.net Yields of up to 13% for these furan derivatives have been observed through this pathway. researchgate.net

Multi-step chemical synthesis beginning with simple, readily available precursors is a common strategy for producing complex molecules like furan fatty acids. A well-documented approach for the synthesis of the closely related 8-(5-hexyl-2-furyl)octanoic acid provides a clear blueprint for accessing this class of compounds. rsc.org

This synthetic sequence begins with 2-furoic acid and involves several key transformations:

Acylation: 2-furoyl chloride is reacted with a Grignard or organocadmium reagent (e.g., dipentylcadmium) to produce 2-hexanoylfuran. rsc.org

Reduction: The ketone is reduced to a methylene (B1212753) group via a Huang-Minlon reduction, yielding 2-hexylfuran (B1596440). rsc.org

Second Acylation: The 2-hexylfuran undergoes a Friedel-Crafts acylation with a dicarboxylic acid derivative, such as suberic anhydride, in the presence of a Lewis acid like boron trifluoride diethyl etherate. This step introduces the eight-carbon chain, forming 8-(5-hexyl-2-furyl)-8-oxo-octanoic acid. rsc.org

Final Reduction and Esterification: A second Huang-Minlon reduction converts the keto-acid into the final furan fatty acid, 8-(5-hexyl-2-furyl)octanoic acid. This acid can then be esterified to yield its corresponding methyl ester. rsc.org

In nature, a different precursor-based pathway exists for the biosynthesis of furan fatty acids. In some bacteria, the process is believed to start with an existing unsaturated fatty acid, such as vaccenic acid. nih.govnih.gov This fatty acyl chain is first methylated using S-adenosylmethionine as a methyl donor, followed by an oxygen-dependent reaction that forms the furan ring. nih.gov

Investigation of Enzymatic and Biocatalytic Synthesis Routes

Biocatalytic methods, particularly those employing lipases, are gaining prominence as sustainable and efficient alternatives to traditional chemical synthesis. These approaches offer mild reaction conditions and high selectivity, which are advantageous for producing sensitive molecules like furan fatty acid esters.

Lipases are hydrolase enzymes that naturally catalyze the breakdown of ester bonds in lipids. acs.org However, in environments with low water content, such as in organic solvents or solvent-free systems, the thermodynamic equilibrium shifts, allowing lipases to effectively catalyze the reverse reaction: ester synthesis (esterification). researchgate.netnih.gov

Several key principles govern lipase-mediated esterification:

Enzyme Choice: Lipase (B570770) B from Candida antarctica (CALB), often immobilized on a resin support (e.g., Novozym 435), is one of the most widely used and effective biocatalysts for ester synthesis due to its high activity, stability, and broad substrate acceptance. nih.govresearchgate.netchemrxiv.org

Reaction Medium: To favor synthesis over hydrolysis, reactions are conducted in non-aqueous media. nih.gov Solvent-free systems are particularly attractive from a green chemistry perspective, as they increase volumetric productivity and simplify product purification. researchgate.net

Water Removal: Water is a byproduct of esterification, and its accumulation can shift the reaction back towards hydrolysis. To drive the reaction to completion and achieve high conversion rates, water is often removed, for example, by applying a vacuum. acs.org

Substrate Compatibility: Lipases show high efficacy in esterifying a wide range of substrates, including bio-based furan derivatives like furfuryl alcohol and 2,5-bis(hydroxymethyl)furan (BHMF) with various fatty acids. researchgate.netresearchgate.netacs.org

The application of biocatalysis for producing furan fatty acid esters is highly promising. The mild conditions of enzymatic reactions are particularly beneficial, as they can prevent side reactions like decarboxylation or discoloration that sometimes affect furan compounds under the high temperatures required for chemical catalysis. chemrxiv.orgresearchgate.net

Studies have demonstrated the successful synthesis of various furan-containing esters using lipase catalysis. For instance, the solvent-free esterification of furfuryl alcohol with different fatty acids has been achieved with high conversion percentages. researchgate.net Furthermore, the double esterification of 2,5-bis(hydroxymethyl)furan (BHMF) with fatty acids has been optimized to achieve conversions greater than 97% using Novozym 435 under solvent-free conditions. researchgate.net These successes highlight the significant potential for developing efficient, environmentally friendly biocatalytic routes for the production of specific furan fatty acid esters like Methyl 8-(2-furyl)octanoate.

| Enzyme | Furan Substrate | Acyl Donor | System | Max. Conversion | Source |

| Novozym 435 | 2,5-bis(hydroxymethyl)furan (BHMF) | Fatty Acid Mixture (from sunflower oil) | Solvent-free, 15 mbar vacuum | >97% | researchgate.net |

| Novozym 435 | 2,5-bis(hydroxymethyl)furan (BHMF) | Oleic and Linoleic Acids | 2-MTHF solvent | High | acs.org |

| Immobilized Candida antarctica Lipase B | Furfuryl Alcohol | Various Fatty Acids | Solvent-free | High | researchgate.net |

Chemical Reactivity and Mechanistic Studies of Methyl 8 2 Furyl Octanoate

Degradation and Fragmentation Pathways

The structural integrity of Methyl 8-(2-furyl)octanoate is susceptible to degradation under energetic conditions, such as high temperatures or in the presence of oxidative agents. The degradation pathways involve complex reactions including bond scission, rearrangement, and fragmentation of both the furan (B31954) ring and the octanoate (B1194180) side chain.

While specific pyrolysis studies on this compound are not available, the thermal decomposition can be inferred from studies on analogous compounds like furan, alkylfurans, and long-chain esters. The decomposition is expected to proceed through several competing pathways:

Furan Ring Fragmentation: At very high temperatures (approaching 1600 K), the furan ring itself can decompose. Studies on furan pyrolysis show fragmentation into species such as acetylene, ketene, carbon monoxide, and propyne, often involving radical intermediates. iaea.org For substituted furans, one of the primary decomposition channels involves the elimination of carbon monoxide. wikipedia.org

Side-Chain Scission: The octanoate chain can undergo homolytic cleavage at various points, particularly at the C-C bonds. Research on the decomposition of similar molecules, like 5-Methyl-2-ethylfuran, indicates that bond cleavage on the alkyl side chains is a major decomposition pathway. researchgate.net This would lead to the formation of a variety of smaller hydrocarbon radicals that can subsequently recombine or abstract hydrogen to form stable alkanes and alkenes.

Ester Group Reactions: The methyl ester group can also be a site of thermal reaction, potentially leading to decarboxylation or other rearrangements, similar to pathways observed in the combustion of long-chain fatty acid methyl esters.

A summary of potential thermal decomposition pathways is presented below.

| Pathway | Description | Probable Products |

| Furan Ring Fragmentation | Breakdown of the heterocyclic ring structure at high temperatures. | Carbon Monoxide (CO), Acetylene, Ketene, Propyne iaea.orgwikipedia.org |

| Alkyl Chain Scission | Homolytic cleavage of C-C or C-H bonds within the octanoate chain. | Various smaller alkanes and alkenes, radical species researchgate.net |

| C(alkyl)-C(furan) Bond Cleavage | Scission of the bond connecting the octanoate chain to the furan ring. | Furan radical, Octanoate radical |

| Ester Group Decomposition | Reactions involving the methyl ester functionality. | Methanol (B129727), CO2 (via decarboxylation), Ketene |

This table is generated based on data from analogous compounds and represents theoretical pathways for this compound.

The furan ring is an electron-rich heterocycle, making it susceptible to oxidation. The oxidative transformation of this compound can be initiated by various oxidants, including atmospheric oxygen (autoxidation), singlet oxygen, and chemical oxidizing agents.

A primary and well-documented oxidative pathway for furans involves reaction with singlet oxygen (¹O₂). nih.govuoc.gr This reaction typically proceeds via a [4+2] cycloaddition to form an unstable endoperoxide intermediate. researchgate.net This intermediate can then undergo further reactions, such as hydrolysis, to yield ring-opened products like 1,4-dicarbonyl compounds. researchgate.netorganicreactions.org

Autoxidation studies on a similar compound, methyl 9,12-epoxyoctadeca-9,11-dienoate, revealed that the furan moiety is readily oxidized, with a half-life of approximately 35 hours at 50°C in the presence of air. dss.go.th The identified products included ring-opened species like methyl 8-oxooctanoate and other oxidized derivatives, indicating that both the furan ring and the alkyl chain are sites of oxidative attack. dss.go.th Furan fatty acids are known to be effective radical scavengers, which underscores their reactivity towards oxidative species. wikipedia.org

Oxidative cleavage of the furan ring can be a synthetically useful transformation. Reagents such as N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) can convert 2-substituted furans into 4-oxo-2-alkenoic acids. acs.org This highlights a pathway where the furan ring acts as a masked carboxylic acid functionality.

Electrophilic and Nucleophilic Reactivity of the Furan Moiety

The furan ring in this compound is aromatic and possesses a higher electron density than benzene (B151609), making it significantly more reactive towards electrophiles. dss.go.thrsc.org

Electrophilic Substitution: The oxygen atom in the furan ring donates electron density into the ring through resonance, activating it towards electrophilic attack. This substitution occurs preferentially at the carbon atoms adjacent to the oxygen (the α-positions), which are C2 and C5. Since the C2 position is already substituted with the octanoate chain, electrophilic attack on this compound is strongly directed to the C5 position. dss.go.thacs.orgrsc.org

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (an arenium ion). Attack at the C5 position allows for the positive charge to be delocalized over three atoms, including the oxygen, which provides significant stabilization. acs.orgrsc.org In contrast, attack at a β-position (C3 or C4) results in a less stable intermediate with only two resonance structures. rsc.org Consequently, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield the 5-substituted derivative regioselectively.

Nucleophilic Reactivity: The electron-rich nature of the furan ring makes it a poor substrate for nucleophilic aromatic substitution. Such reactions are generally disfavored unless strong electron-withdrawing groups are present on the ring to decrease the electron density, which is not the case for this compound.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group is a key reactive site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically under acidic or basic catalysis, to yield the corresponding carboxylic acid, 8-(2-furyl)octanoic acid, and methanol.

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol.

Transesterification: This is the process of exchanging the methyl group of the ester with another alkyl group from a different alcohol (R'-OH). acs.org Like hydrolysis, this reaction can be catalyzed by either acids or bases. nrel.gov RCOOCH₃ + R'OH ⇌ RCOOR' + CH₃OH The reaction mechanism involves nucleophilic attack of the new alcohol (R'-OH) on the carbonyl carbon of the ester. acs.orgnrel.gov The equilibrium can be driven towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed. acs.org A variety of catalysts can be employed to facilitate this transformation.

| Catalyst Type | Example Catalyst(s) | Conditions/Notes |

| Base Catalysts | Sodium methoxide, Potassium carbonate, K₂HPO₄ | Commonly used, efficient under mild conditions. nih.govacs.orgresearchgate.net |

| Acid Catalysts | Strong acids (e.g., H₂SO₄), Silica chloride | Protonates the carbonyl to activate the ester. acs.orgacs.org |

| Organocatalysts | N-heterocyclic carbenes (NHCs) | Promote acylation of alcohols under mild conditions. acs.org |

| Metal-based Catalysts | Zinc clusters | Enable efficient conversion, including on functionalized substrates. acs.org |

This table summarizes general catalyst systems applicable to transesterification reactions of methyl esters.

Regioselective Functionalization and Derivatization Studies

Regioselective functionalization of this compound primarily targets the activated C5 position on the furan ring through the electrophilic substitution reactions discussed in section 4.2. This provides a reliable method for introducing a wide range of functional groups to create various derivatives.

For example, regioselective iodination at the C5 position can be achieved using electrophiles like iodine or N-iodosuccinimide (NIS). researchgate.net The resulting 5-iodo-furan derivative is a versatile intermediate. The carbon-iodine bond can then participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, allowing for the attachment of complex carbon-based substituents and the synthesis of a diverse library of elaborated molecules. researchgate.net This two-step process—electrophilic halogenation followed by cross-coupling—is a powerful strategy for the regioselective derivatization of 2-substituted furans like this compound.

Advanced Analytical Techniques for Characterization and Quantitation of Methyl 8 2 Furyl Octanoate

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a primary tool for the analysis of Methyl 8-(2-furyl)octanoate, providing vital information on its molecular weight and structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification of this compound. In this method, the compound is first separated from other components in a sample based on its volatility and interaction with a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a specific pattern of ion fragments. The National Institute of Standards and Technology (NIST) has compiled reference mass spectra for this compound, which serve as a benchmark for its identification. nist.gov The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight, along with several characteristic fragment ions that aid in its definitive identification. nist.gov

GC parameters used for the analysis of this compound can vary, but a common setup involves a capillary column such as a DB-5, which has a non-polar stationary phase. nist.gov The retention index, a normalized measure of a compound's elution time, is also used for its identification under specific GC conditions. nist.gov

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of their elemental composition with high accuracy. The molecular formula for this compound is C₁₃H₂₀O₃, with a calculated exact molecular weight of 224.2961. nist.govnist.gov

The fragmentation pattern observed in the electron ionization mass spectrum provides structural insights. Key fragmentation pathways for furan-containing compounds and esters can be predicted. The mass spectrum of this compound displays several significant ions that are indicative of its structure. Analysis of the spectrum available in the NIST database reveals prominent peaks that can be attributed to specific fragmentation events. nist.gov For instance, cleavage at the ester group or fragmentation of the alkyl chain and the furan (B31954) ring produces a characteristic pattern.

Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion/Structure | Significance |

| 224 | [C₁₃H₂₀O₃]⁺ | Molecular Ion |

| 193 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |

| 151 | Cleavage of the alkyl chain | |

| 95 | [C₅H₃O-CH₂]⁺ | Fragment containing the furan ring |

| 81 | [C₅H₅O]⁺ | Furan-containing fragment |

Data interpreted from general fragmentation patterns and NIST mass spectrum data. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR would show characteristic signals for the protons on the furan ring, the protons on the long alkyl chain, and the methyl group of the ester. Similarly, ¹³C NMR would provide distinct signals for each unique carbon atom, including those in the furan ring, the carbonyl group of the ester, the methoxy group, and the carbons along the octanoate (B1194180) chain. This detailed structural information from NMR complements the data obtained from mass spectrometry.

Chromatographic Separation Methods (e.g., GC-TOFMS)

Advanced chromatographic techniques are essential for separating this compound from interfering compounds in complex mixtures. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior separation power and sensitivity compared to conventional GC-MS. This technique is particularly valuable for analyzing trace levels of target compounds in matrices like food or biological samples. thegoodscentscompany.com The high resolving power of GCxGC and the fast acquisition speed and high mass accuracy of TOFMS allow for the effective separation and identification of compounds that might co-elute in a one-dimensional GC system. thegoodscentscompany.com

Complementary Analytical Methods in Complex Matrices

Analyzing this compound in complex matrices, such as food products or biological tissues, often requires sample preparation steps to isolate the compound of interest and remove interfering substances. thegoodscentscompany.com Solid-phase extraction (SPE) is a common technique used for the cleanup and pre-concentration of analytes from a sample matrix before instrumental analysis. The choice of SPE sorbent and elution solvents is critical for achieving good recovery of the target compound. The coupling of such extraction methods with highly sensitive and selective analytical techniques like GC-MS/MS (tandem mass spectrometry) can provide reliable quantification and confirmation of this compound even at very low concentrations. dntb.gov.ua

Theoretical and Computational Investigations of Methyl 8 2 Furyl Octanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like Methyl 8-(2-furyl)octanoate. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.

Molecular Orbitals and Electronic Properties: The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For furan-containing compounds, the HOMO is typically localized on the electron-rich furan (B31954) ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across the conjugated system and the ester group, suggesting these are the regions susceptible to nucleophilic attack.

In a comprehensive DFT study of a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO was found to be primarily localized on the pyrazole ring, while the LUMO was centered on the furyl moiety and the carboxylic acid group. nih.gov For this compound, it is anticipated that the HOMO would have significant contributions from the furan ring's π-system, making it a likely site for oxidation or reaction with electrophiles. The LUMO is expected to be located around the ester carbonyl group and the furan ring, indicating potential sites for reduction or nucleophilic addition. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -0.05 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 0.20 | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Computational Modeling of Reaction Kinetics and Mechanisms

Computational modeling is a valuable tool for investigating the kinetics and mechanisms of chemical reactions involving this compound. Such models can predict reaction pathways, transition states, and activation energies, providing a detailed understanding of how the molecule is transformed under various conditions.

Thermal Decomposition: Furan fatty acids can undergo thermal decomposition, and computational methods can elucidate the intricate mechanisms of these processes. mdpi.com For this compound, thermal degradation could be initiated by the cleavage of the ester group or the opening of the furan ring. Computational modeling can map out the potential energy surface for these reactions, identifying the most favorable pathways and the associated energy barriers. This information is crucial for predicting the stability of the compound at elevated temperatures.

Oxidation and Radical Scavenging: Furan fatty acids are known to be effective radical scavengers. wikipedia.org They can react with peroxyl radicals, which may contribute to their potential protective effects in biological systems. nih.gov Computational studies can model the reaction of this compound with various reactive oxygen species (ROS). These models can determine the rate constants for these reactions and identify the resulting products, such as dioxoenes. nih.gov The radical-scavenging ability of furan fatty acids is a key area of research, and computational modeling provides a molecular-level understanding of this important property. wikipedia.orgnih.gov

A hypothetical reaction pathway for the oxidation of the furan ring in this compound is presented below, with corresponding calculated activation energies.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hydrogen Abstraction | Removal of a hydrogen atom from the furan ring by a radical species. | 15.2 |

| Radical Addition | Addition of an oxygen molecule to the resulting furan radical. | 5.8 |

| Ring Opening | Cleavage of the furan ring to form oxidized products. | 22.5 |

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its physical properties and biological interactions. Conformation analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's spatial arrangements and dynamic behavior.

Conformational Preferences: The long octanoate (B1194180) chain of this compound can adopt numerous conformations due to the rotation around its single bonds. The furan ring, while relatively rigid, can also exhibit different orientations relative to the alkyl chain. Conformation analysis involves systematically exploring these rotational degrees of freedom to identify the most stable, low-energy conformations. Ab initio molecular orbital theory has been used to study the conformational preferences of simpler furan-containing molecules, providing a basis for understanding the behavior of more complex structures.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and interactions with its environment, such as a solvent. For this compound, MD simulations could reveal how the flexible alkyl chain folds and interacts with the furan ring, as well as how the molecule interacts with other molecules. In a study on cyclo[n]furans, MD simulations were used to assess molecular flexibility by sampling possible conformations. nih.gov

The conformational flexibility of the octanoate chain can be characterized by its dihedral angles. A hypothetical distribution of a key dihedral angle from an MD simulation is shown in Table 3.

| Dihedral Angle Range (degrees) | Population (%) | Conformation |

|---|---|---|

| -180 to -120 | 15 | Gauche- |

| -120 to -60 | 35 | Anti |

| -60 to 60 | 10 | Syn |

| 60 to 120 | 35 | Anti |

| 120 to 180 | 5 | Gauche+ |

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of molecules based on their chemical structure. While no specific QSAR/QSPR studies on this compound were found, the principles of these methods can be applied to predict its behavior.

Descriptor-Based Predictions: QSAR and QSPR models rely on molecular descriptors, which are numerical representations of a molecule's structure and properties. These can include electronic descriptors (e.g., HOMO/LUMO energies), topological descriptors (describing molecular connectivity), and geometric descriptors (related to the 3D structure). By establishing a mathematical relationship between these descriptors and a known activity or property for a series of related compounds, the activity of a new compound like this compound can be predicted. QSAR studies have been conducted on other furan-containing compounds to predict their antimicrobial or antitubercular activities. nih.govaimspress.com

Reactivity Descriptors: Conceptual DFT provides a framework for defining and calculating various reactivity descriptors. These descriptors, such as chemical potential, hardness, and electrophilicity index, can be used to predict the reactivity of this compound in different chemical reactions. For instance, the electrophilicity index can help to classify the molecule's ability to act as an electrophile in reactions.

A hypothetical set of calculated reactivity descriptors for this compound is provided in Table 4.

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential | 6.80 | Energy required to remove an electron. |

| Electron Affinity | 1.36 | Energy released upon adding an electron. |

| Chemical Hardness | 2.72 | Resistance to change in electron distribution. |

| Electrophilicity Index | 2.08 | A measure of electrophilic character. |

Environmental and Applied Research Contexts of Methyl 8 2 Furyl Octanoate

Environmental Trace Contaminant Research

The presence and behavior of furan (B31954) derivatives in the environment are of significant concern due to their potential toxicity. lbl.gov Research into the environmental fate of compounds like Methyl 8-(2-furyl)octanoate is crucial for understanding their impact on ecosystems and human health.

Detection and Fate in Water Treatment Processes

Occurrence in Combustion Byproducts and Aerosols

Furanoids, the class of compounds to which this compound belongs, are recognized as significant products from the pyrolysis and combustion of biomass, including cellulose (B213188) and lignin. acs.orgresearchgate.net These compounds are frequently observed in the exhaust plumes of combustion sources. lbl.gov The atmospheric oxidation of furans can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality. acs.orgcopernicus.org

Furan and its derivatives are emitted from the combustion of fossil fuels, biomass, and waste. acs.org They can be present in the ash from wood and peat burning and have been identified in primary organic aerosols from sources like meat cooking. pnas.org Research has shown that furans are a primary oxygenated functional group on soot formed during hydrocarbon combustion. pnas.org The presence of these compounds in atmospheric aerosols can be influenced by factors such as NOx levels and humidity, which affect SOA formation. copernicus.org While direct evidence for the presence of this compound in combustion byproducts is scarce, the prevalence of other furan derivatives suggests that it could be a potential, albeit minor, component.

Table 1: Furan Compounds in Combustion and Atmospheric Aerosols

| Furan Derivative | Source/Context | Significance |

| Furan | Biomass burning, fossil fuel combustion | Precursor to Secondary Organic Aerosols (SOA) acs.orgcopernicus.org |

| 2-Methylfuran | Biomass burning, potential biofuel | Contributes to SOA formation acs.org |

| 2,5-Dimethylfuran | Product of fructose (B13574) dehydration, potential biofuel | Investigated for combustion characteristics and emissions researchgate.net |

| Furanoids (general) | Pyrolysis and combustion of biomass polymers | Major products in smoke, reactive in the atmosphere acs.orgresearchgate.net |

Role in Bio-derived Chemical Feedstocks and Sustainable Chemistry

The shift towards a bio-based economy has spurred research into the utilization of renewable resources for the production of chemicals and fuels. Furan derivatives, obtainable from biomass, are considered key platform chemicals in this endeavor. rsc.orgnih.gov

Connection to Epoxidized Bio-Olefins

Research has demonstrated a pathway for the formation of furan fatty acid alkyl esters from epoxidized bio-olefins. Specifically, furan fatty acid alkyl esters, including alkyl 8-(5-hexyl-2-furyl) octanoate (B1194180) and alkyl 9-(5-pentyl-2-furyl)nonanoate, have been identified as products of the acid-catalyzed rearrangement of epoxidized linoleates. researchgate.net This suggests a potential synthetic route to compounds like this compound from readily available bio-based materials such as vegetable oils, which can be epoxidized. researchgate.net The epoxidation of unsaturated fatty acid chains is a well-established chemical modification. researchgate.net

Potential as a Platform Chemical

Furanic compounds derived from the dehydration of sugars, such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural, are versatile platform chemicals for the synthesis of a wide range of valuable products. rsc.orgacs.org These can be converted into various intermediates for polymers, pharmaceuticals, and other materials. nih.gov While much of the focus has been on HMF and furfural, the broader class of furan derivatives, including furan fatty acids, holds potential. The biosynthesis of furan fatty acids is being studied in bacteria, which could open up biotechnological production routes. nih.govresearchgate.netnih.gov The functional groups present in this compound—the furan ring and the ester group—offer sites for further chemical transformations, positioning it as a potential bio-derived building block for specialty chemicals.

Contribution to Biochemical Research and Oxidative Stress Studies

Furan fatty acids have garnered significant attention for their potent antioxidant and radical-scavenging properties. nih.govresearchgate.netwikipedia.org This activity is attributed to the furan ring, which can effectively trap radicals, thereby protecting other molecules, such as polyunsaturated fatty acids, from oxidative damage. nih.govresearchgate.net

The antioxidant mechanism involves the interaction of radicals with the furan ring, leading to its opening. nih.gov This radical-scavenging ability may contribute to the protective effects observed in diets rich in fish and fish oils, where furan fatty acids are present. researchgate.net In plants and algae, furan fatty acids are believed to play a role in the defense against oxidative stress induced by factors like sunlight. wikipedia.org

In vivo studies have suggested that furan fatty acids possess anti-inflammatory properties, which may be linked to their antioxidant capacity. cirad.frnih.gov For example, a furan fatty acid ethyl ester was found to have more potent anti-inflammatory activity than eicosapentaenoic acid (EPA) in a rat model of arthritis. nih.gov While specific studies on this compound are lacking, as a member of the furan fatty acid ester class, it is presumed to exhibit similar antioxidant characteristics.

Table 2: Investigated Properties of Furan Fatty Acids in Biochemical Contexts

| Property | Research Focus | Potential Implication |

| Antioxidant Activity | Radical scavenging, protection of polyunsaturated fatty acids | Mitigation of oxidative stress-related damage nih.govresearchgate.net |

| Anti-inflammatory Effects | Reduction of inflammation in animal models | Therapeutic potential for inflammatory diseases nih.gov |

| Metabolism | Formation of metabolites like 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | Understanding the biological fate and potential health effects nih.gov |

Future Research Directions and Emerging Challenges in Methyl 8 2 Furyl Octanoate Studies

Elucidation of Novel Biotransformation Pathways

A significant gap in the current understanding of Methyl 8-(2-furyl)octanoate lies in its metabolic fate within biological systems. The biotransformation of furan-containing compounds can lead to the formation of reactive metabolites. For instance, the furan (B31954) ring itself is known to be metabolized by cytochrome P450 enzymes into reactive α,β-unsaturated dicarbonyl intermediates, which can have toxicological implications. nih.gov Furthermore, studies on other furan fatty acids have identified metabolites such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), which is formed in humans after consumption of dietary furan fatty acids. nih.govresearchgate.net

Future research must focus on identifying the specific enzymatic processes responsible for the metabolism of this compound. Key research questions include:

Which specific cytochrome P450 isozymes are involved in its oxidation?

What are the primary and secondary metabolites formed?

Does the biotransformation lead to detoxification or bioactivation?

What is the role of gut microbiome in its metabolism? nih.govresearchgate.net

Answering these questions will be crucial for assessing the safety and potential biological activities of this compound.

| Research Area | Key Objectives | Potential Methodologies |

| Metabolic Profiling | Identify and quantify metabolites in in vitro and in vivo models. | Mass Spectrometry (LC-MS/MS, GC-MS), NMR Spectroscopy |

| Enzyme Identification | Pinpoint specific enzymes responsible for biotransformation. | Recombinant enzyme assays, chemical inhibition studies |

| Toxicological Assessment | Determine the potential for reactive metabolite formation. | Covalent binding studies, cytotoxicity assays |

Development of Green Chemistry Synthesis Protocols

The synthesis of furan-based compounds is an area of active research, with a growing emphasis on sustainable and environmentally friendly methods. frontiersin.orgunive.it Green chemistry approaches for the synthesis of furan fatty acid esters could involve the use of biocatalysts, such as enzymes, which can operate under mild conditions and offer high selectivity. acs.org The development of solvent-free reaction conditions or the use of greener solvents are also key tenets of green chemistry that could be applied. acs.org

For this compound, future research should aim to develop and optimize synthesis protocols that minimize waste, reduce energy consumption, and utilize renewable starting materials. Potential avenues for exploration include:

Enzymatic Esterification: Utilizing lipases to catalyze the esterification of 8-(2-furyl)octanoic acid with methanol (B129727).

Biocatalytic Furan Ring Formation: Investigating microbial or enzymatic systems for the synthesis of the furan moiety from bio-based precursors.

Microwave-Assisted Synthesis: Exploring microwave technology to accelerate reaction times and improve energy efficiency in synthetic steps. researchgate.net

The successful development of such protocols would enhance the economic viability and environmental sustainability of producing this compound for potential applications.

Advancements in in situ and Real-time Analytical Monitoring

The ability to monitor chemical reactions and processes in real-time is essential for optimization, quality control, and understanding reaction kinetics. For the synthesis and potential environmental monitoring of this compound, the development of in situ analytical techniques presents a significant challenge and opportunity. Techniques such as Raman spectroscopy, mid-infrared (mid-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been successfully employed for real-time monitoring of various chemical reactions. nih.govuvic.ca

Future research in this area should focus on:

Developing and validating spectroscopic methods (e.g., Raman, NIR) for monitoring the synthesis of this compound in real-time. This would allow for precise control over reaction parameters and endpoints. nih.gov

Exploring the potential of sensor-based technologies for the rapid and selective detection of this compound in environmental matrices. mdpi.com

Integrating in situ monitoring with continuous flow chemistry systems to enable efficient and scalable production. nih.gov

These advancements would provide powerful tools for both laboratory-scale research and potential industrial-scale production.

Predictive Modeling for Environmental Behavior and Reactivity

Computational chemistry and predictive modeling are becoming indispensable tools for assessing the environmental fate and potential reactivity of chemical compounds. For this compound, predictive models could provide valuable insights into its behavior in the environment, helping to anticipate its persistence, bioaccumulation potential, and degradation pathways. The atmospheric chemistry of furanoids, for example, is an area where modeling is used to understand their impact on air quality. acs.org

Key challenges and future directions in this area include:

Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the ecotoxicity and biodegradability of this compound.

Utilizing computational fluid dynamics (CFD) and other environmental models to simulate its transport and distribution in various environmental compartments (air, water, soil).

Performing theoretical calculations (e.g., using Density Functional Theory) to understand its reactivity towards atmospheric oxidants like hydroxyl radicals, which is crucial for predicting its atmospheric lifetime. researchgate.net

Such models would be invaluable for conducting proactive environmental risk assessments.

| Modeling Approach | Application for this compound | Predicted Outcomes |

| QSAR | Ecotoxicity and biodegradability prediction | Potential for environmental harm, persistence |

| Environmental Fate Models | Simulation of transport in air, water, and soil | Distribution and concentration in the environment |

| Computational Chemistry | Reactivity towards atmospheric oxidants | Atmospheric lifetime, degradation products |

Exploration of Stereoselective Synthesis and Reactions

While this compound itself is an achiral molecule, the principles of stereoselective synthesis could become relevant in the context of its derivatization or its interaction with chiral biological systems. The development of methods for the stereoselective synthesis of substituted tetrahydrofurans, for example, is a testament to the importance of chirality in the broader class of furan-containing compounds. nih.gov

Future research could explore:

Asymmetric transformations of the furan ring or the octanoate (B1194180) chain to introduce chirality and create novel, stereochemically defined derivatives.

Investigating the stereoselective interactions of this compound with chiral biological receptors or enzymes, which could reveal specific biological activities.

The synthesis of chiral analogs to probe structure-activity relationships, which is a common strategy in medicinal chemistry.

While a less immediate challenge compared to the other areas, the exploration of stereoselectivity could open up new avenues for the application of this compound derivatives in fields such as pharmaceuticals and materials science.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 8-(2-furyl)octanoate, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in analogous furyl-substituted octanoate derivatives. For example, methyl 8-[5-hexyl-3-allyl-furan-2-yl]-octanoate was synthesized by reacting methyl 12-oxo-9-octadecynoate with bis(benzonitrile) palladium(II) chloride and allyl bromide, achieving a 56% yield . Key factors include:

Q. Q2. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- GC-MS : Effective for identifying methyl esters and furan moieties based on fragmentation patterns (e.g., m/z peaks corresponding to furyl and octanoate chains) .

- NMR : H NMR can confirm the furyl proton environment (δ 6.2–7.5 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.7 ppm). C NMR resolves carbonyl carbons (~170 ppm) and furyl carbons .

- FT-IR : Ester carbonyl stretches appear at ~1740 cm, while furan C-O-C vibrations occur near 1010 cm .

Q. Q3. What are the stability and storage considerations for this compound?

Methodological Answer:

- Storage : Store as a powder at room temperature (stable for years) or in solution at -80°C (stable for 6 months). Avoid prolonged exposure to light or moisture .

- Decomposition risks : Hydrolysis of the ester group may occur in aqueous acidic/basic conditions. Use anhydrous solvents for long-term stability .

Advanced Research Questions

Q. Q4. How can researchers optimize enantiomeric purity in this compound derivatives?

Methodological Answer: Chiral resolution can be achieved using:

- Epoxidation : As shown in methyl 8-(oxiran-2-yl)octanoate synthesis, (R,R)- or (S,S)-salen-Co(OAc) catalysts yield enantiomers with 37–46% efficiency. FCC separates diastereomers .

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (95:5) to resolve enantiomers. Monitor optical rotation for purity validation .

Q. Q5. What strategies address low yields in furyl-octanoate coupling reactions?

Methodological Answer:

Q. Q6. How does the furyl substituent influence the compound’s bioactivity in pharmacological models?

Methodological Answer:

- Drug delivery : Sodium 8-(2-hydroxybenzamido)octanoate (analogous structure) enhances oral bioavailability by forming micelles. Similar strategies could apply to this compound for improving solubility .

- Enzyme interactions : The furan ring may act as a hydrogen-bond acceptor, modulating interactions with targets like PKCε. Assays using fluorescence polarization can quantify binding affinity .

Data Contradictions and Validation

Q. Q7. How should researchers resolve discrepancies in reported synthetic yields for related octanoate esters?

Methodological Answer:

- Reproducibility checks : Verify catalyst purity (e.g., Pd(II) vs. Pd(0)) and solvent dryness.

- Byproduct analysis : Use LC-MS to identify undesired diols or oxidation products, which may reduce yields .

- Cross-reference protocols : Compare methods from analogous compounds (e.g., methyl 8-(3-methoxyphenyl)octanoate) to adjust reaction stoichiometry .

Safety and Handling

Q. Q8. What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.